(R)-1-(2-Bromophenyl)propan-1-amine hydrochloride
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Overview
Description
®-1-(2-Bromophenyl)propan-1-amine hydrochloride is a chiral amine compound with a bromine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromophenyl)propan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-phenylpropan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Resolution: The racemic mixture of 1-(2-Bromophenyl)propan-1-amine is resolved into its enantiomers using chiral resolution agents or chromatography techniques.
Hydrochloride Formation: The ®-enantiomer is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(2-Bromophenyl)propan-1-amine hydrochloride may involve large-scale bromination and resolution processes, followed by crystallization to obtain the pure enantiomeric hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-hydroxyphenyl)propan-1-amine or 1-(2-aminophenyl)propan-1-amine.
Oxidation: Formation of 1-(2-bromophenyl)propan-1-imine or 1-(2-bromophenyl)propanenitrile.
Reduction: Formation of 1-phenylpropan-1-amine.
Scientific Research Applications
®-1-(2-Bromophenyl)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including chiral amines and brominated aromatic compounds.
Biological Studies: It is used in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)propan-1-amine hydrochloride
- 1-(2-Fluorophenyl)propan-1-amine hydrochloride
- 1-(2-Iodophenyl)propan-1-amine hydrochloride
Uniqueness
®-1-(2-Bromophenyl)propan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(1R)-1-(2-bromophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDSGGKONUGEJX-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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